molecular formula C11H6O3 B192213 Psoralen CAS No. 66-97-7

Psoralen

Katalognummer: B192213
CAS-Nummer: 66-97-7
Molekulargewicht: 186.16 g/mol
InChI-Schlüssel: ZCCUUQDIBDJBTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Psoralen (7H-furo[3,2-g]chromen-7-one) is a naturally occurring linear furocoumarin derived from plants such as Psoralea corylifolia (Fructus Psoraleae) and Ficus carica (figs). Its structure consists of a fused coumarin moiety and a furan ring, enabling intercalation with DNA and UV-dependent photoreactivity . Historically used in ancient medicine for skin diseases, this compound is clinically applied in photochemotherapy (PUVA) for psoriasis, vitiligo, and cutaneous T-cell lymphoma due to its ability to crosslink DNA under UVA exposure . Modern research highlights its diverse bioactivities, including anti-cancer, anti-inflammatory, and osteogenic effects . However, dose-dependent hepatotoxicity and cell cycle arrest via mTOR inhibition limit its therapeutic window .

Analyse Chemischer Reaktionen

Psoralen and DNA Intercalation

This compound's chemical reactions are characterized by its ability to intercalate into the DNA double helix .

  • This compound inserts itself between the pyrimidines of deoxyribonucleic acid (DNA) .
  • It is ideally positioned to form adducts with adjacent pyrimidine bases upon excitation by an ultraviolet photon .
  • Psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .

Photoactivation and Adduct Formation

Psoralens are biologically inert until photoactivated by electromagnetic radiation, such as ultraviolet light .

  • The photochemically reactive sites in psoralens are the alkene-like carbon-carbon double bonds in the furan ring and the pyrone ring .
  • A four-center photocycloaddition reaction can lead to the formation of cyclobutyl-type monoadducts .
  • The furan monoadduct can absorb a second UVA photon, leading to a second four-center photocycloaddition at the pyrone end of the molecule, forming a diadduct or cross-link .

Singlet Oxygen Generation

Psoralens can generate singlet oxygen, which competes with adduct formation . This process serves as an alternate pathway for the dissipation of excited-state energy .

Effects on Cellulalar Processes

Photoactivated this compound induces DNA damage, which activates p53 and upregulates p21waf/Cip, leading to apoptosis . It can also inhibit tyrosine kinase signaling, affecting cellular stability, growth, and signaling . this compound has been shown to block signaling of the ErbB2 receptor, which is overexpressed in certain aggressive types of breast cancer .

This compound in Anti-tumor Treatment

This compound can significantly reverse multidrug resistance (MDR) and increase cytotoxicity . this compound increased the percentage of G0/G1 phase in a concentration-dependent and time-dependent manner for 24 and 48 h, but has no effect on cell apoptosis . this compound inhibits the nuclear translocation of NF-κB p65, with a decreased nuclear level .

This compound Effects in Human Breast Cancer MCF-7/ADR Cells

MeasurementResults
IC50 of MCF-7/ADR+this compound25.59±1.74 µg/mL
IC50 of MCF-7/ADR86.91±3.61 µg/mL
Reversal fold value3.39 fold (with 8 µg/mL this compound)
Remaining intracellular Rh123 in MCF-7/ADR+this compound59.92±3.16%
Remaining intracellular Rh123 in control group22.54±1.32%
P-gp ATPase activity (ΔRLUTC(pso))2.03±0.72×104
P-gp ATPase activity (ΔRLUTC(Ver))2.93±0.41×104
P-gp ATPase activity (ΔRLUTC(pso+Ver))5.07±0.14×104
P-gp ATPase activity (ΔRLUbasal)2.43±0.25×104

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Psoralen belongs to the furocoumarin family, sharing structural and functional similarities with compounds like angelicin, bergapten, xanthotoxin, and xanthotoxol . Below is a detailed comparison:

Angelicin

  • Structure : Angular furocoumarin (furan fused at 2,3-position of coumarin).
  • Sources : Found in Psoralea corylifolia and Angelica archangelica.
  • Pharmacological Activities :
    • Inhibits Porphyromonas gingivalis biofilm (MBRC50: 23.7 µg/mL) and planktonic bacteria (SMIC50: 6.5 µg/mL), comparable to this compound .
    • Lacks DNA crosslinking activity due to angular structure, reducing mutagenic risk .

Bergapten (5-Methoxythis compound)

  • Structure : this compound derivative with a methoxy group at position 3.
  • Sources : Citrus fruits, Bergamot essential oil.
  • Pharmacological Activities :
    • Exhibits anti-inflammatory effects by suppressing NF-κB and MAPK pathways in macrophages, though less potent than xanthotoxol (8-hydroxythis compound) .
    • Used in phototherapy with reduced phototoxicity compared to this compound .
  • Toxicity : Lower hepatotoxicity risk than this compound but retains photosensitizing properties .

Xanthotoxin (8-Methoxythis compound)

  • Structure : Methoxy substitution at position 6.
  • Sources : Ammi majus, Pastinaca sativa.
  • Pharmacological Activities :
    • DNA intercalation and UVA-dependent crosslinking, similar to this compound, but with higher specificity for skin cells .
    • Clinically used for vitiligo and psoriasis, often with better safety profiles due to controlled dosing .
  • Mechanism : Inhibits NF-κB and COX-2 pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Xanthotoxol (8-Hydroxythis compound)

  • Structure : Hydroxyl group at position 7.
  • Sources : Dorstenia psilurus, Ficus carica.
  • Pharmacological Activities: Potent 15-lipoxygenase (15-LOX) inhibitor (IC50: 3.43 µg/mL) and nitric oxide (NO) suppressor (IC50: 1.19 µg/mL), outperforming this compound in anti-inflammatory assays . Induces apoptosis in cancer cells via mitochondrial pathways without significant DNA crosslinking .
  • Advantage : Lower mutagenic risk compared to this compound due to absence of methoxy/furan reactivity .

Data Tables: Key Comparative Metrics

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituent Bioactivity Highlights IC50/MBRC50 (µg/mL) Toxicity Concerns
This compound Linear None Anti-cancer (BGC-823 cells: IC50 5.82) , hepatotoxicity (LD50 1,673 mg/kg in mice) 5.82 (BGC-823) Hepatotoxicity, S-phase arrest
Angelicin Angular None Anti-biofilm (MBRC50 23.7) 23.7 Limited data
Bergapten Linear 5-OCH3 Anti-inflammatory (NF-κB inhibition) N/A Photosensitization
Xanthotoxin Linear 8-OCH3 Vitiligo therapy, COX-2 inhibition N/A Skin phototoxicity
Xanthotoxol Linear 8-OH 15-LOX inhibition (IC50 3.43) 3.43 Low mutagenicity

Key Research Findings

Structural-Activity Relationship (SAR): Methoxy/hydroxy groups at positions 5 or 8 enhance anti-inflammatory activity but alter DNA-binding affinity. For example, xanthotoxol’s 8-OH group improves 15-LOX inhibition but reduces DNA intercalation . Angular furocoumarins (e.g., angelicin) lack DNA crosslinking ability, reducing genotoxicity but limiting anticancer utility .

Toxicity Profiles :

  • This compound’s hepatotoxicity correlates with mTOR pathway inhibition and cyclin E1/p27 upregulation, impairing liver regeneration .
  • Xanthotoxin and bergapten exhibit lower systemic toxicity but retain photosensitization risks .

Therapeutic Potential: this compound derivatives like xanthotoxol show promise in non-DNA-targeted therapies (e.g., anti-inflammatory, anti-metastatic) with safer profiles . Angelicin’s biofilm inhibition suggests utility in dental applications, though clinical trials are needed .

Biologische Aktivität

Psoralen, a naturally occurring compound found in the seeds of Psoralea corylifolia, has garnered significant attention due to its diverse biological activities, particularly in oncology and dermatology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, phototherapeutic applications, and other pharmacological effects.

Anticancer Properties

This compound has been extensively studied for its potential as an anticancer agent. Its efficacy is largely attributed to its ability to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy.

  • Induction of Apoptosis : this compound has been shown to promote cell death in various cancer cell lines. For instance, a study on human breast cancer MCF-7/ADR cells demonstrated that this compound significantly decreased cell viability and induced apoptosis through modulation of the NF-κB pathway and P-glycoprotein (P-gp) expression levels .
  • Reversal of Multidrug Resistance (MDR) : this compound enhances the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp ATPase activity. This effect was evidenced by increased intracellular levels of rhodamine 123 in MCF-7/ADR cells treated with this compound, suggesting its role in overcoming MDR .
  • Photodynamic Therapy : this compound's photoreactive properties are exploited in PUVA (this compound plus UVA) therapy, particularly for skin cancers such as mycosis fungoides. Clinical studies have reported response rates between 65% to 85% in early-stage patients treated with PUVA .

Case Studies and Clinical Applications

Several case studies highlight this compound's therapeutic potential:

  • Mycosis Fungoides : A landmark case from 1976 reported complete clearance of lymphoma in patients treated with oral methoxsalen followed by UVA exposure after 12 treatments . This approach has since become a standard treatment for cutaneous T-cell lymphoma.
  • Melanoma Treatment : In vitro studies demonstrated that this compound combined with ultraviolet light exhibited significant cytotoxic effects against human melanoma cell lines, indicating its potential for treating this aggressive skin cancer .
  • Animal Studies : Research involving mouse models indicated that this compound treatment alongside electromagnetic radiation resulted in reduced tumor burden compared to controls, further supporting its antitumor efficacy .

Pharmacological Properties

Beyond its anticancer effects, this compound exhibits a range of pharmacological actions:

  • Antibacterial and Antiviral Effects : this compound has been shown to interact with viral polymerase and disrupt biofilm formation, enhancing its antibacterial and antiviral properties .
  • Anti-inflammatory Activity : The compound modulates inflammatory pathways by regulating cytokine release, such as TNF-α and TGF-β, contributing to its therapeutic profile in inflammatory diseases .
  • Neuroprotective Effects : Research indicates that this compound may exert antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .

Safety and Side Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

  • Cutaneous Reactions : Common side effects include pigmentation changes (29.3% incidence), nausea (13.3%), and pruritus (20%) among patients undergoing PUVA therapy .
  • Hepatotoxicity Concerns : There are reports linking this compound accumulation to hepatotoxicity; thus, monitoring liver function during treatment is advisable .

Summary Table of this compound's Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; reverses MDR
PhototherapyEffective in PUVA therapy for skin cancers
AntibacterialDisrupts biofilm formation
Anti-inflammatoryModulates cytokine release
NeuroprotectiveExhibits antidepressant-like effects

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which psoralen interacts with nucleic acids, and how can these interactions be experimentally validated?

this compound, a tricyclic furocoumarin, intercalates between DNA base pairs, forming covalent crosslinks upon UVA irradiation (360 nm). This 2+2 cycloaddition reaction primarily targets pyrimidine bases (thymine and cytosine), inhibiting DNA replication and transcription . To validate these interactions:

  • Methodology : Use UV irradiation (320–400 nm) on DNA-psoralen complexes, followed by agarose gel electrophoresis to detect crosslinking (reduced mobility). Quantify crosslink density via HPLC or mass spectrometry .
  • Controls : Include non-irradiated samples and this compound-free DNA to confirm UVA dependency.

Q. What experimental protocols are recommended for assessing this compound’s dose-dependent effects on cell viability?

this compound exhibits biphasic effects: proliferative at low doses (e.g., 5–15 µM in osteoblasts) and cytotoxic at higher concentrations (>20 µM) .

  • Methodology :
    • Perform dose-response assays (e.g., CCK-8, MTT) across a range (0–50 µM).
    • Use RT-qPCR or western blotting to monitor markers like GLUT3 (proliferation) or caspase-3 (apoptosis) .
    • Statistical analysis : GraphPad Prism or SPSS for ANOVA with post-hoc tests (p<0.05 threshold) .

Q. How does this compound’s photochemical activity influence its application in RNA structure studies?

this compound crosslinks RNA duplexes in vivo, enabling high-resolution mapping via PARIS (this compound Analysis of RNA Interactions and Structures). This method captures RNA secondary structures using next-generation sequencing .

  • Limitations : Crosslinking efficiency depends on RNA accessibility and UVA exposure time. Validate with computational tools like IRIS to resolve ambiguous pairings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s therapeutic efficacy and toxicity profiles across studies?

Discrepancies arise from variations in cell types, irradiation protocols, and dosage. For example:

  • Case study : this compound promotes osteoblast proliferation at 10–15 µM but induces hepatotoxicity in vivo at similar doses .
  • Methodology :
    • Conduct systematic reviews (PRISMA guidelines) to compare experimental parameters.
    • Use organoid or 3D cell models to mimic in vivo conditions .
    • Data harmonization : Apply meta-analysis tools (e.g., RevMan) to adjust for confounding variables .

Q. What strategies optimize this compound’s use in reversing multidrug resistance (MDR) in cancer cells?

this compound reverses MDR by inhibiting P-glycoprotein (P-gp) efflux pumps. Key steps:

  • Experimental design :
    • Test this compound (1–20 µM) alongside chemotherapeutics (e.g., doxorubicin) in resistant cell lines (e.g., K562/ADM).
    • Measure IC50 shifts via MTT assays; calculate reversal folds [(IC50 without this compound)/(IC50 with this compound)] .
    • Validate with flow cytometry (P-gp activity) and RNA-seq to identify downstream targets .

Q. How can this compound’s RNA crosslinking data be integrated with computational models to predict RNA structures?

PARIS data provides duplex information but requires computational refinement:

  • Workflow :
    • Preprocess sequencing data to remove artifacts (e.g., using Cutadapt).
    • Feed into IRIS or ViennaRNA to generate ensemble structures.
    • Validate predictions with SHAPE-MaP or DMS probing .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Key methods :
    • Nonlinear regression (dose-response curves) with Hill slope calculations.
    • Two-way ANOVA for comparing multiple groups (e.g., dose × time).
    • Software : GraphPad Prism (visualization), R/Bioconductor (batch effects correction) .

Q. How should researchers address batch variability in this compound-UVA experiments?

  • Mitigation strategies :
    • Standardize UVA irradiance (mW/cm²) with radiometers.
    • Include internal controls (e.g., crosslinked DNA/RNA standards) in each batch.
    • Use blinded analysis to reduce observer bias .

Q. Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :
    • Use PPE (gloves, UV-blocking goggles) to prevent skin/eye exposure.
    • Store this compound in amber vials at 4°C; dispose of waste via hazardous chemical protocols.
    • Emergency measures: Rinse exposed skin with water; seek medical attention for ingestion .

Q. How can liver injury risks associated with this compound be minimized in preclinical studies?

  • Recommendations :
    • Monitor serum ALT/AST levels in animal models.
    • Use hepatocyte spheroids to pre-screen toxic doses.
    • Combine with hepatoprotective agents (e.g., N-acetylcysteine) in therapeutic regimens .

Eigenschaften

IUPAC Name

furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCUUQDIBDJBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216205
Record name Psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Psoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

362.00 to 363.00 °C. @ 760.00 mm Hg
Record name Psoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 65.16 mg/L at 25 °C
Record name Psoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ether, Needles (w, ethanol)

CAS No.

66-97-7
Record name Psoralen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Psoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Psoralen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-furo[3,2-g][1]benzopyran-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PSORALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Psoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Psoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 °C
Record name Psoralen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Psoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

One hundred ml of CDV is pipetted into a sterile container. One ml of 8-methoxypsoralen (8-MOP, 10mg/ml in dimethyl sulfoxide) and one ml of ascorbate stock solution (1M ascorbate in sterile deionized H2O) are added to the container. The mixture is incubated 15 minutes in a 37° C. water bath. After incubation the mixture is transferred to another sterile vessel and allowed to equilibrate in an argon atmosphere for 5 minutes. After equilibration the mixture is placed under a long wavelength ultraviolet light source at a temperature of 10° C. for 2 hours. The incident light intensity is approximately 15 mW/cm2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Similarly the fluorine atom was introduced during the formation of the pyrone moiety through a Pechmann reaction with ethyl 2-fluoro-acetoacetate as the fluorine carrier. Thus, 3-fluoro-4,8-dimethyl-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) was prepared in 3 steps from 2-methylresorcinol (36% overall yield). Then, ring closure was achieved in two steps in a 66% overall yield following the same route employed with the 3-cyano derivatives giving a mixture 89:11 of (5, R═F, T═Br) and its pyrano isomer (6, R═F) in favor of the expected psoralen. Finally, this 89:11 mixture was reacted with refluxing anhydrous pyridine affording pure target compound (5, R═F, T═pyridinium, Br salt) in 73% yield. Alternatively, the 3-fluoro-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) could be ring closed with NIS in 91% yield to give 3-fluoro-4,8-dimethyl-4′,5′-dihydro-5′-iodomethylpsoralen (5, R═F, T═I). The resulting 3-fluoro-4,8-dimethyl-4′,5′-dihydro-5′-iodomethylpsoralen was reacted with pyridine to form the pyridinium iodine salt (5, R═F, T═pyridinium iodide). Ring closure of 3-fluoro-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) with mercury acetate in ethanol gave the 5′-acetomercurimethyl-4,8-dimethyl-4′,5′-dihydropsoralen (5, R═F, T═HgOAc) in 92% yield.
Name
3-fluoro-6-allyl-7-hydroxycoumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.